Cas no 67-81-2 (Penmesterol)

Penmesterol structure
Penmesterol structure
Product name:Penmesterol
CAS No:67-81-2
MF:C25H38O2
MW:370.56802
CID:516002
PubChem ID:20054971

Penmesterol Chemical and Physical Properties

Names and Identifiers

    • Penmesterol
    • METHYLTESTOSTERONE
    • 17ALPHA-METHYL-4-ANDROSTEN-17BETA-OL-3-ONE
    • 4-ANDROSTEN-17ALPHA-METHYL-17BETA-OL-3-ONE
    • MESTERONE
    • METANDREN
    • METHYLTESTOSTERONE USP
    • Penmestrol
    • Penmesterol [INN:DCF]
    • SCHEMBL547668
    • D5F29U03HM
    • NS00041188
    • Penmesterolo
    • Penmesterolum
    • (10R,13S,17S)-3-Cyclopentyloxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta(a)phenanthren-17-ol
    • EINECS 200-670-6
    • Q15633969
    • 17.ALPHA.-METHYLTESTOSTERONE 3-CYCLOPENTYL ENOL ETHER [MI]
    • 67-81-2
    • RP-12222
    • Pandrocine
    • Penmesterolo [DCIT]
    • Penmesterolum [INN-Latin]
    • 3-(Cyclopentyloxy)-17-methyl-androsta-3,5-dien-17beta-ol
    • RP 12222
    • DTXSID301018944
    • (8R,9S,10R,13S,14S,17S)-3-cyclopentyloxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol
    • UNII-D5F29U03HM
    • 17alpha-Methyltestosterone 3-cyclopentyl enol ether
    • CHEMBL2104849
    • CHEBI:135567
    • PENMESTEROL [INN]
    • 3-(CYCLOPENTYLOXY)-17-METHYL-ANDROSTA-3,5-DIEN-17.BETA.-OL
    • Inchi: InChI=1S/C25H38O2/c1-23-13-10-19(27-18-6-4-5-7-18)16-17(23)8-9-20-21(23)11-14-24(2)22(20)12-15-25(24,3)26/h8,16,18,20-22,26H,4-7,9-15H2,1-3H3/t20-,21+,22+,23+,24+,25+/m1/s1
    • InChI Key: ZUBDXGHKAAMAAA-RFXJPFPRSA-N
    • SMILES: CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(C)O)C)OC5CCCC5

Computed Properties

  • Exact Mass: 370.28700
  • Monoisotopic Mass: 370.287
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 672
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5A^2
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.09
  • Melting Point: 162-168 °C(lit.)
  • Boiling Point: 509.2 °C at 760 mmHg
  • Flash Point: 219.6 °C
  • Refractive Index: 1.565
  • Solubility: H2O: ≤0.5 mg/mL
  • PSA: 29.46000
  • LogP: 6.15320

Penmesterol Security Information

  • WGK Germany:3
  • Hazard Category Code: 45-63
  • Safety Instruction: S26
  • RTECS:BV8400000
  • Hazardous Material Identification: T
  • Risk Phrases:R45; R63

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